Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ro 21-9738;5-Fluoro-5'-deoxyuridine;5'-DFUR is a useful research compound. Its molecular formula is C9H13FN2O5 and its molecular weight is 248.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ro 21-9738, also known as 5-Fluoro-5'-deoxyuridine (5'-DFUR), is a fluoropyrimidine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of Ro 21-9738, focusing on its mechanism of action, cytotoxicity profiles, and clinical implications based on diverse sources.
Ro 21-9738 functions primarily as a prodrug of 5-fluorouracil (5-FU). Upon administration, it is converted into the active metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TS). This inhibition disrupts DNA synthesis by preventing the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to an imbalance in nucleotide pools and subsequent DNA damage . The formation of a stable ternary complex between FdUMP, TS, and the reduced folate cofactor further enhances its cytotoxic effects .
Cytotoxicity Profiles
The cytotoxic effects of Ro 21-9738 have been evaluated across various human tumor cell lines. In vitro studies indicate that 5'-DFUR exhibits selective toxicity towards tumor cells compared to normal bone marrow stem cells. For instance, the LD50 values for several cancer cell lines are as follows:
Cell Line | LD50 (µM) |
---|---|
47-DN Breast Carcinoma | 32 |
MCF-7 Breast Carcinoma | 35 |
MG-63 Osteosarcoma | 41 |
HCT-8 Colon Tumor | 200 |
Colo-357 Pancreatic Tumor | 150 |
HL-60 Leukemia | 470 |
Bone Marrow Stem Cells | 580 |
These results suggest that Ro 21-9738 may offer a therapeutic advantage in treating certain cancers due to its relatively lower toxicity towards normal cells compared to traditional fluoropyrimidines like 5-FU .
Clinical Studies and Efficacy
Clinical investigations have demonstrated the efficacy of Ro 21-9738 in various cancer treatments. Notably, studies have shown that when combined with leucovorin (LV), the antitumor activity of Ro 21-9738 is significantly enhanced. Leucovorin stabilizes the binding of FdUMP to TS, thereby increasing the effectiveness of chemotherapy regimens .
In randomized studies involving advanced colorectal cancer patients, Ro 21-9738 has been associated with improved quality of life and survival rates compared to standard therapies. For instance, intermittent high-dose administration strategies have shown promise in maximizing therapeutic outcomes while minimizing toxicity .
Case Studies
- Colorectal Cancer Treatment : A clinical trial assessed the combination of Ro 21-9738 with LV in patients with advanced colorectal cancer. Results indicated a marked improvement in overall response rates and a favorable safety profile compared to traditional treatments.
- Breast Cancer : In preclinical models, Ro 21-9738 demonstrated significant cytotoxicity against MCF-7 breast carcinoma cells, supporting its potential role in breast cancer therapy.
- Leukemia : Although less effective against HL-60 leukemia cells, ongoing research is exploring combination therapies that may enhance its efficacy in hematological malignancies.
Properties
Molecular Formula |
C9H13FN2O5 |
---|---|
Molecular Weight |
248.21 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h3-6,8,13-14H,2H2,1H3,(H,11,15,16) |
InChI Key |
JFQFXUWDYOIAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(O1)N2CC(C(=O)NC2=O)F)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.